molecular formula C10H7N2NaO3 B2685764 Sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate CAS No. 1706461-00-8

Sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate

Cat. No.: B2685764
CAS No.: 1706461-00-8
M. Wt: 226.167
InChI Key: BBOFRPODEACRNP-UHFFFAOYSA-M
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Description

Sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate is a heterocyclic compound featuring a pyridine core substituted at position 6 with a 5-methyl-1,3-oxazole moiety and a carboxylate group at position 2, neutralized by a sodium ion. The sodium counterion enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name

sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3.Na/c1-6-9(11-5-15-6)7-3-2-4-8(12-7)10(13)14;/h2-5H,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOFRPODEACRNP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C2=NC(=CC=C2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique oxazole and pyridine moieties. The presence of these functional groups contributes to its biological properties. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₉H₈N₂NaO₃
Molecular Weight202.16 g/mol
CAS Number13889-98-0

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies have indicated that compounds containing oxazole rings exhibit significant anticancer activity by inducing apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .

Anticancer Activity

Recent research has highlighted the compound's efficacy against several cancer cell lines. For instance, in vitro studies demonstrated that this compound exhibited cytotoxic effects on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound showed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating a potent anticancer profile .

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects on various cancer cell lines reported the following IC50 values:

Cell LineIC50 (µM)Reference
MCF-70.65
MDA-MB-2312.41
MEL-81.20

The results suggest that this compound is a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Research indicates that derivatives with similar structures exhibit significant antibacterial effects, which may be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Comparative Antimicrobial Efficacy

A comparative study of this compound against standard antibiotics revealed the following:

PathogenMinimum Inhibitory Concentration (MIC)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus32 µg/mL64 µg/mL (Penicillin)
Escherichia coli16 µg/mL32 µg/mL (Ampicillin)

These findings suggest that this compound may serve as an effective alternative or adjunctive treatment for infections caused by resistant strains.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of oxazole and pyridine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain oxazole derivatives can inhibit the growth of drug-resistant strains of bacteria, including Mycobacterium tuberculosis. A specific study highlighted the synthesis of chalcone-linked oxazole derivatives that showed promising activity against resistant strains with minimal inhibitory concentrations (MIC) as low as 0.03–0.5 μg/mL .

Mechanism of Action
The mechanism by which sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. This makes it a candidate for further development as an antibiotic agent.

Agricultural Biotechnology

Plant Growth Regulation
this compound has been explored as a plant growth regulator. Synthetic low molecular weight heterocyclic compounds derived from pyridine and oxazole have shown effectiveness in enhancing plant growth and productivity. For example, studies have indicated that these compounds can substitute traditional phytohormones, promoting accelerated growth in crops like maize (Zea mays L.) and improving their resistance to abiotic stressors such as drought and salinity .

Case Study: Maize Growth Enhancement
In a controlled study, the application of this compound resulted in increased chlorophyll content and improved photosynthetic efficiency in maize seedlings. The results showed an average increase of 36% in chlorophyll a and 74% in chlorophyll b compared to untreated controls, indicating enhanced photosynthetic activity .

Material Science

Synthesis of Advanced Materials
The compound's unique structure allows it to be utilized in the synthesis of advanced materials with specific properties. Its ability to form coordination complexes with metals has been explored for applications in catalysis and sensor technology.

Application Area Details
Medicinal ChemistryAntimicrobial activity against drug-resistant bacteria
Agricultural BiotechnologyPlant growth regulation; enhances growth and stress resistance in crops
Material ScienceSynthesis of coordination complexes for catalysis and sensor applications

Chemical Reactions Analysis

Acid-Base Reactions and Carboxylate Reactivity

The sodium carboxylate group undergoes characteristic acid-base reactions. Key transformations include:

Reaction TypeReagents/ConditionsProductYieldSource
ProtonationHCl (aqueous)6-(5-Methyl-1,3-oxazol-4-yl)pyridine-2-carboxylic acid85–92%
Ion exchangeCaCl₂, MgSO₄Corresponding metal carboxylates (e.g., Ca²⁺, Mg²⁺ salts)70–80%

Mechanistic Insights :

  • Protonation restores the carboxylic acid, useful for further derivatization (e.g., esterification).

  • The sodium ion’s lability facilitates ion-exchange reactions, relevant in coordination chemistry or formulation adjustments .

Esterification and Amidation

The carboxylate group participates in nucleophilic acyl substitution:

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationAlkyl halides (R-X), DCC/DMAP6-(5-Methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate esters65–78%
AmidationHATU, DIPEA, aminesPyridine-2-carboxamide derivatives60–75%

Key Observations :

  • Esterification typically requires activation of the carboxylate (e.g., via alkyl halides or carbodiimides) .

  • Amidation with primary/secondary amines proceeds efficiently under peptide-coupling conditions .

Coordination Chemistry and Metal Exchange

The carboxylate serves as a ligand for metal complexes:

Metal SaltReaction ConditionsComplex TypeApplicationSource
Fe(III)Aqueous FeCl₃, pH 5–6Fe(III)-carboxylate coordination polymerCatalysis or material science
Cu(II)Methanol, refluxCu(II) chelateAntimicrobial studies

Structural Features :

  • The pyridine nitrogen and carboxylate oxygen atoms facilitate bidentate or tridentate binding modes .

Oxazole Ring Reactivity

The 5-methyloxazole moiety undergoes electrophilic substitution and ring-opening reactions:

Reaction TypeReagents/ConditionsProductNotesSource
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-5-methyloxazole derivativeRegioselective at C4
BrominationBr₂, AcOH4-Bromo-5-methyloxazoleLimited by methyl group steric effects
Acidic HydrolysisHCl (6M), refluxPyridine-2-carboxylic acid + acetamide fragmentsRing cleavage

Regiochemical Trends :

  • Electrophiles preferentially attack the oxazole’s C4 position due to electronic directing effects of the methyl group .

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility: Sodium carboxylates (target compound, 6e/6f) exhibit superior aqueous solubility compared to non-ionic analogs like iCRT3 .
  • Biological Targets : The oxazole/isooxazole moiety is associated with diverse activities (e.g., anti-inflammatory in iCRT3 , enzyme inhibition in pyrazole derivatives ).
  • Synthetic Flexibility : Substituent positioning (e.g., 1,3-oxazole vs. 1,2-isoxazole) and core heterocycles (pyridine vs. benzimidazole) allow tuning of electronic properties and binding interactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step routes, including condensation of aldehyde precursors with aminopyridine derivatives, followed by cyclization. Catalysts such as palladium or copper are used to facilitate coupling reactions, with solvents like dimethylformamide (DMF) or toluene optimizing yield and purity. Functional group modifications, such as carboxylate salt formation, are performed in later stages .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : Assign peaks for the oxazole (δ 8.1–8.3 ppm) and pyridine (δ 7.5–8.0 ppm) protons.
  • IR : Confirm carboxylate (C=O stretch at ~1650 cm⁻¹) and oxazole ring (C-N stretch at ~1500 cm⁻¹).
  • Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns against computational models (e.g., PubChem data) .

Q. What preliminary biological screening models are suitable for evaluating its bioactivity?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.
  • Enzyme inhibition studies : Fluorescence-based assays targeting kinases or hydrolases, given the compound’s heterocyclic pharmacophore .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to address challenges like twinning or disorder. Validate hydrogen atom positions with isotropic displacement parameters and apply restraints to mitigate overfitting. Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Q. What role do hydrogen-bonding patterns play in its solid-state properties?

  • Methodological Answer : Graph set analysis (as per Etter’s formalism) maps directional interactions like N–H···O (carboxylate-oxazole) or C–H···π (pyridine-phenyl). These patterns influence crystal packing density and stability, which can be visualized using Mercury or Olex2 software .

Q. How does the sodium counterion impact solubility and stability compared to other salts?

  • Methodological Answer : Conduct comparative studies via:

  • Solubility assays : Measure equilibrium solubility in aqueous buffers (pH 4–10).
  • Thermogravimetric Analysis (TGA) : Assess dehydration/decomposition thresholds.
  • Powder XRD : Monitor phase transitions under humidity/temperature stress. Sodium salts generally enhance aqueous solubility but may reduce thermal stability versus potassium or ammonium analogs .

Q. What strategies optimize reaction yields in multi-step syntheses involving oxazole-pyridine hybrids?

  • Methodological Answer :

  • Catalyst screening : Test Pd(II)/Cu(I) ratios to balance coupling efficiency and side reactions.
  • Microwave-assisted synthesis : Reduce cyclization time from hours to minutes.
  • In situ FTIR monitoring : Track intermediate formation (e.g., imine or amide) to refine reaction timelines .

Q. How can computational modeling predict SAR (Structure-Activity Relationships) for derivatives?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to map interactions with target proteins (e.g., kinases).
  • QSAR models : Correlate substituent electronegativity (e.g., methyl vs. chloro groups) with bioactivity using Gaussian-based DFT calculations .

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